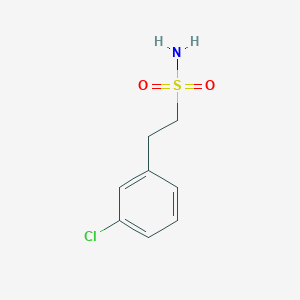

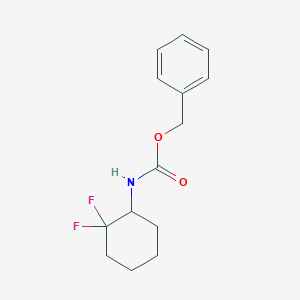

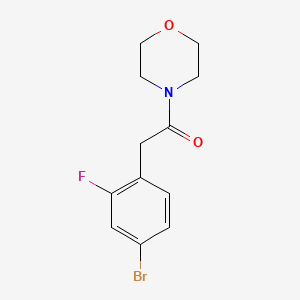

![molecular formula C12H14FN3 B1467981 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine CAS No. 1344244-22-9](/img/structure/B1467981.png)

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine

Vue d'ensemble

Description

The compound “1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine” is an organic compound containing a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms, and a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a 2-fluorophenyl group via a methylene bridge (-CH2-). The ethan-1-amine moiety suggests the presence of an amino group (-NH2) attached to the pyrazole ring .Chemical Reactions Analysis

As an organic compound containing a pyrazole ring and an amino group, this compound could potentially undergo a variety of chemical reactions. The pyrazole ring might participate in electrophilic substitution reactions, while the amino group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the fluorophenyl group) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound is valuable as a building block for the synthesis of a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of related structures, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, offers mild reaction conditions for generating versatile cynomethylene dyes and heterocyclic compounds from a broad spectrum of precursors (Gomaa & Ali, 2020).

Environmental Applications

Amine-functionalized sorbents, closely related to the compound , have shown promise in the removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The design and application of these sorbents for PFAS control highlight their importance in treating municipal water and wastewater at low concentrations (Ateia et al., 2019).

Pharmacological Applications

The scaffold of pyrazoline derivatives, similar to the compound of interest, has been extensively studied for its diverse biological activities. These compounds are recognized for their potential as anticancer agents. Various synthetic strategies have been developed to enhance their biological efficacy, showcasing the significance of the pyrazoline nucleus in pharmaceutical research (Ray et al., 2022).

Analytical Chemistry Applications

Compounds with a similar structure have been analyzed for their phase I and II metabolites in biological matrices, foodstuffs, and beverages, highlighting their relevance in studying biological effects and exposures. This includes the analysis of carcinogenic heterocyclic aromatic amines (HAAs) generated in meat products during thermal processing (Teunissen et al., 2010).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-9(14)11-6-15-16(8-11)7-10-4-2-3-5-12(10)13/h2-6,8-9H,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRXIUIZJYWIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN(N=C1)CC2=CC=CC=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

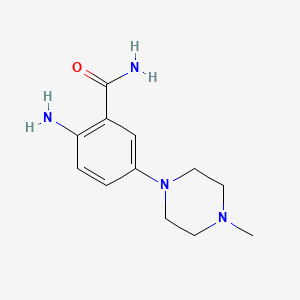

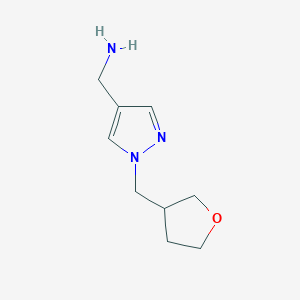

![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-amine](/img/structure/B1467902.png)

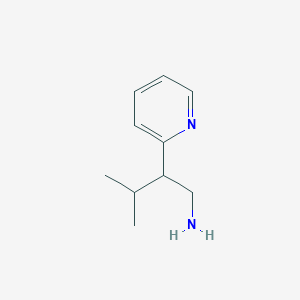

![1-[4-(Morpholine-4-sulfonyl)-3-trifluoromethyl-phenyl]-ethanone](/img/structure/B1467906.png)

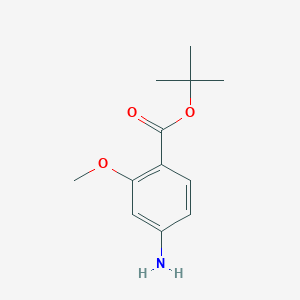

![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)